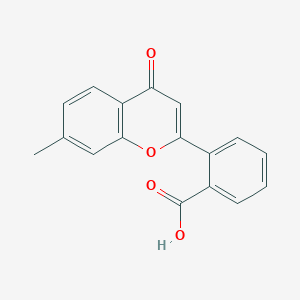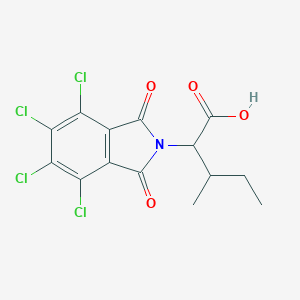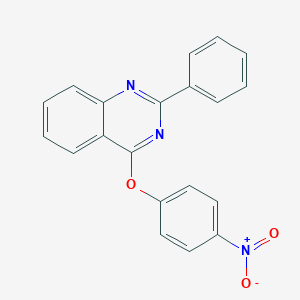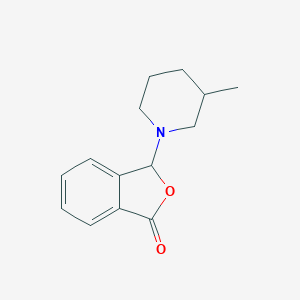![molecular formula C15H24N2O2S B241310 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione](/img/structure/B241310.png)
3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is a complex organic compound with the molecular formula C15H24N2O2S It is known for its unique chemical structure, which includes a diethylamino group attached to a benzyl ring, and a tetrahydrothiophene ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable nucleophile to form the benzyl intermediate.
Cyclization: The benzyl intermediate undergoes cyclization with a thiophene derivative under controlled conditions to form the tetrahydrothiophene ring.
Oxidation: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thiophene ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)benzyl]thiophenamine: Lacks the tetrahydro and dioxide functional groups.
N-[4-(methylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide: Contains a methylamino group instead of a diethylamino group.
N-[4-(diethylamino)benzyl]tetrahydro-2-thiophenamine 1,1-dioxide: Differs in the position of the thiophene ring.
Uniqueness
3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H24N2O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |
InChI Key |
XBWOJGJUBDPOFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B241256.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)

